

Physical properties of 3-Methylisoxazole-5-carbonyl chloride

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Compound of Interest

Compound Name: 3-Methylisoxazole-5-carbonyl chloride

Cat. No.: B1316498

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Technical Guide: 3-Methylisoxazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisoxazole-5-carbonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its isoxazole core is a key structural motif in a variety of biologically active molecules. This document provides a comprehensive overview of the known physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Physical Properties

Precise experimental data for all physical properties of **3-Methylisoxazole-5-carbonyl chloride** are not readily available in published literature. The following table summarizes the available data and predicted values.

Property	Value	Source/Method
Molecular Formula	C ₅ H ₄ CINO ₂	N/A
Molecular Weight	145.54 g/mol	N/A
Physical State	Solid, Low Melting Solid	Supplier Data
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Density	Not available	N/A
Solubility	Not available	N/A

Note: Due to the reactive nature of acyl chlorides, this compound is expected to be soluble in and reactive with protic solvents like water and alcohols. It is likely soluble in aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.

Safety and Handling

Safety data sheets for analogous compounds indicate that **3-Methylisoxazole-5-carbonyl chloride** should be handled with care. It is presumed to be a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

The synthesis of **3-Methylisoxazole-5-carbonyl chloride** is typically achieved through the conversion of its corresponding carboxylic acid. The following two-step procedure outlines the synthesis starting from commercially available precursors.

Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

This protocol is adapted from established procedures for the synthesis of similar isoxazole carboxylic acids.

Materials:

- Ethyl acetoacetate
- Hydroxylamine hydrochloride
- Sodium ethoxide
- Ethanol
- Diethyl ether
- Hydrochloric acid (concentrated)
- Sodium hydroxide
- Water

Procedure:

- Formation of the Oxime: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add ethyl acetoacetate dropwise at room temperature.
- Add a solution of hydroxylamine hydrochloride in water to the reaction mixture.
- Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Add water to the residue and wash with diethyl ether to remove any unreacted starting material.
- Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the ethyl 3-methylisoxazole-5-carboxylate.
- Filter the precipitate, wash with cold water, and dry.

- Hydrolysis: Suspend the crude ethyl 3-methylisoxazole-5-carboxylate in an aqueous solution of sodium hydroxide.
- Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).
- Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the 3-Methylisoxazole-5-carboxylic acid.
- Filter the solid, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Step 2: Synthesis of 3-Methylisoxazole-5-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to the acid chloride using thionyl chloride.

Materials:

- 3-Methylisoxazole-5-carboxylic acid
- Thionyl chloride (SOCl_2)
- Anhydrous dichloromethane (DCM) or toluene
- A catalytic amount of N,N-dimethylformamide (DMF) (optional)

Procedure:

- Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), suspend 3-Methylisoxazole-5-carboxylic acid in anhydrous dichloromethane.
- Addition of Thionyl Chloride: Add thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
- Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO_2) evolution. The reaction is typically complete within 1-3 hours.

- Isolation of Product: Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to avoid exposure to the corrosive vapors.
- The resulting crude **3-Methylisoxazole-5-carbonyl chloride** is often used in the next synthetic step without further purification. If necessary, it can be purified by vacuum distillation.

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of **3-Methylisoxazole-5-carbonyl chloride**.



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Caption: Synthetic pathway for **3-Methylisoxazole-5-carbonyl chloride**.

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